N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide)
Overview
Description
N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide), also known as EDF, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) is not fully understood. However, it has been suggested that N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) may act as a DNA intercalator, inhibiting DNA replication and transcription. Additionally, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) may modulate the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been shown to have antitumor and anti-inflammatory effects in vitro and in vivo. In cancer cells, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) inhibits cell proliferation and induces apoptosis. In animal models of inflammation, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) reduces the production of inflammatory cytokines and chemokines. However, the exact biochemical and physiological effects of N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) are still under investigation.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) in lab experiments is its relatively simple synthesis method. Additionally, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been shown to have low toxicity in animal models, making it a potentially safe compound to use in research. However, one limitation of using N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide). Firstly, further studies are needed to elucidate the mechanism of action of N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide). Secondly, the potential applications of N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) in medicine, materials science, and catalysis should be explored further. Finally, the development of new synthetic methods for N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) and its derivatives may lead to the discovery of novel compounds with improved properties.
Scientific Research Applications
N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been shown to have antitumor and anti-inflammatory properties. In materials science, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been used as a building block for the synthesis of dendritic polymers. In catalysis, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been used as a ligand in transition metal-catalyzed reactions.
properties
IUPAC Name |
N-[2-[2-[2-(furan-2-carbonylamino)phenyl]ethynyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23(21-11-5-15-29-21)25-19-9-3-1-7-17(19)13-14-18-8-2-4-10-20(18)26-24(28)22-12-6-16-30-22/h1-12,15-16H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAXZKDBVRYFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5529164 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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